Product packaging for 5-bromo-6,7-dihydro-1H-indazol-4(5H)-one(Cat. No.:CAS No. 1235325-49-1)

5-bromo-6,7-dihydro-1H-indazol-4(5H)-one

Cat. No.: B2825042
CAS No.: 1235325-49-1
M. Wt: 215.05
InChI Key: NSHNLXSNAJJINC-UHFFFAOYSA-N
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Description

5-Bromo-6,7-dihydro-1H-indazol-4(5H)-one (CAS 1235325-49-1) is a brominated tetrahydroindazole derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate and key scaffold for developing novel bioactive molecules. The tetrahydroindazole core is a recognized privileged structure in drug design, with published research exploring its application in creating inhibitors for kinase targets such as CDK2/cyclin complexes . Furthermore, indazole derivatives are extensively investigated for their antimicrobial properties, including potent anticandidal activity against strains like C. albicans and C. glabrata . The bromine atom at the 5-position provides a reactive handle for further functionalization via cross-coupling reactions and other synthetic transformations, enabling the exploration of diverse structure-activity relationships. With a molecular formula of C7H7BrN2O and a molecular weight of 215.05 g/mol , this compound is intended for research purposes only in chemical and pharmaceutical development. It is strictly for laboratory use and is not labeled or intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2O B2825042 5-bromo-6,7-dihydro-1H-indazol-4(5H)-one CAS No. 1235325-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,5,6,7-tetrahydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-1-2-6-4(7(5)11)3-9-10-6/h3,5H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHNLXSNAJJINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2)C(=O)C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural analysis of 5-bromo-6,7-dihydro-1H-indazol-4(5H)-one. The combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the bicyclic indazolone core. For related 1,5,6,7-tetrahydro-4H-indazol-4-one scaffolds, in-depth NMR studies have been crucial for distinguishing between isomers, highlighting the technique's resolving power. nih.gov

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) and the saturated cyclohexanone (B45756) rings. The N-H proton of the pyrazole ring is expected to appear as a broad singlet in the downfield region, typically around 12-13 ppm, due to its acidic nature, though this signal's position and appearance can be highly dependent on solvent and concentration.

The aliphatic protons on the cyclohexanone moiety are expected to resonate in the upfield region. The proton at the C5 position, being a methine proton alpha to both a bromine atom and a carbonyl group, would appear as a triplet or doublet of doublets in the range of 4.0-4.5 ppm. The methylene (B1212753) protons at C6 and C7 would present as complex multiplets due to geminal and vicinal coupling. Typically, the protons at C6 (adjacent to the C5-Br) would be found around 2.8-3.2 ppm, while the C7 protons (adjacent to the pyrazole ring fusion) would appear around 2.5-2.9 ppm. The proton on C3 of the pyrazole ring is anticipated to be a singlet at approximately 7.5-8.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound.
Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
N1-H12.0 - 13.0br s (broad singlet)Chemical shift is solvent and concentration dependent.
H37.5 - 8.0s (singlet)Aromatic proton on the pyrazole ring.
H54.0 - 4.5t (triplet) or dd (doublet of doublets)Methine proton alpha to bromine and carbonyl.
H6 (2H)2.8 - 3.2m (multiplet)Methylene protons adjacent to C5-Br.
H7 (2H)2.5 - 2.9m (multiplet)Methylene protons adjacent to the pyrazole ring.

The ¹³C NMR spectrum provides essential information on the carbon skeleton of the molecule. For the parent compound 1,5,6,7-tetrahydro-4H-indazol-4-one, detailed ¹³C NMR data is available, which serves as a robust foundation for predicting the spectrum of its brominated derivative. researchgate.net

The carbonyl carbon (C4) is the most deshielded, expected to resonate around 190-200 ppm. The carbons of the pyrazole ring (C3, C3a, and C7a) will appear in the aromatic region. Based on data from the parent scaffold, C3a and C7a are predicted to be around 110-150 ppm, while C3 is expected near 135-140 ppm. The introduction of bromine at C5 will cause a significant downfield shift for C5 itself (alpha-effect), placing its signal in the 45-55 ppm range. The adjacent methylene carbons, C6 and C7, are expected in the aliphatic region, typically between 20-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments and Multiplicities for this compound.
Carbon PositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (from DEPT)
C4190 - 200C (quaternary)
C7a145 - 155C (quaternary)
C3135 - 140CH (methine)
C3a110 - 120C (quaternary)
C545 - 55CH (methine)
C630 - 40CH₂ (methylene)
C720 - 30CH₂ (methylene)

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the molecule's precise connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key expected correlation would be between the aliphatic protons on C5, C6, and C7, confirming the sequence within the saturated ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals (H3, H5, H6, H7) to their corresponding carbon signals (C3, C5, C6, C7), confirming the assignments in Tables 1 and 2.

The C7 protons showing a correlation to the C3a and C7a bridgehead carbons.

The C6 protons correlating to the C4 carbonyl carbon and the C5 methine carbon.

The pyrazole proton (H3) showing correlations to the bridgehead carbons C3a and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can reveal through-space proximity between protons, which can be useful for confirming stereochemistry or identifying isomers, although for a relatively rigid structure like this, its role may be secondary to connectivity experiments.

While solution NMR provides data on the molecule's structure in a specific solvent, solid-state NMR (ssNMR) offers insight into its structure in the crystalline form. This is particularly relevant for heterocyclic compounds like indazolones, which can exist in different tautomeric forms (1H vs. 2H) that may be favored differently in solution versus the solid state. researchgate.net Techniques such as ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) can provide high-resolution spectra of the solid material. Furthermore, advanced techniques like the "attached nitrogen test," which uses ¹³C-¹⁴N dipolar couplings, can unambiguously differentiate between heterocyclic isomers by identifying carbons directly bonded to nitrogen, a task that can be challenging with solution NMR alone. iastate.edunih.gov This would be a powerful tool to confirm the N1-H tautomer of this compound in the solid phase.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation pattern.

In a GC-MS analysis, this compound (Molecular Formula: C₇H₇BrN₂O) would be separated on a GC column before entering the mass spectrometer. The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak cluster. Due to the presence of a bromine atom, the molecular ion (M⁺) and the M+2 peak will have nearly equal intensity (approximately a 1:1 ratio), which is a characteristic isotopic signature for bromine.

The predicted fragmentation pattern would likely involve several key bond cleavages:

Loss of a bromine radical (•Br): A peak corresponding to [M - Br]⁺ would be a common and significant fragment.

Loss of carbon monoxide (CO): Cleavage of the carbonyl group would result in a peak corresponding to [M - CO]⁺.

Retro-Diels-Alder (RDA) reaction: The cyclohexanone ring could undergo an RDA-type fragmentation, leading to the cleavage of the ring system.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound.
m/z (mass-to-charge ratio)Predicted Fragment IonNotes
228/230[C₇H₇BrN₂O]⁺Molecular ion peak cluster (M⁺, M+2), showing the characteristic 1:1 isotopic pattern for bromine.
149[M - Br]⁺Loss of a bromine radical.
200/202[M - CO]⁺Loss of neutral carbon monoxide.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential analytical technique used to assess the purity of this compound and to confirm its molecular weight. In this method, the compound is first passed through a liquid chromatography column to separate it from any impurities or byproducts from the synthesis. The eluted compound then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio (m/z) is determined.

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. nih.gov Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. nih.gov Consequently, the molecular ion peak in the mass spectrum appears as a pair of peaks ([M+H]⁺ and [M+2+H]⁺) of almost equal intensity, separated by 2 Da. This distinctive signature provides strong evidence for the presence of a single bromine atom in the molecule. LC-MS is also used to analyze fragmentation patterns, which can offer further insights into the compound's structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

While LC-MS provides nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with very high precision (typically to within 5 ppm). This level of accuracy allows for the unambiguous determination of the compound's elemental formula. amazonaws.com For this compound, the molecular formula is C₇H₇BrN₂O.

HRMS analysis, often performed using an Orbitrap mass spectrometer, can distinguish the exact mass of the target compound from other potential formulas that might have the same nominal mass. amazonaws.comnih.gov The precise mass measurement serves as a critical piece of evidence for confirming the chemical identity, especially when a reference standard is not available. amazonaws.com

Table 1: HRMS Data for C₇H₇BrN₂O
FormulaIsotopeCalculated Exact Mass (m/z) [M+H]⁺Observed Mass (m/z) [M+H]⁺ (Hypothetical)Difference (ppm)
C₇H₇BrN₂O⁷⁹Br214.9818214.9820< 5
⁸¹Br216.9798216.9800< 5

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated with characteristic bands corresponding to the vibrations of specific chemical bonds. For this compound, the IR spectrum would be expected to show several key absorption bands that confirm its structure. amazonaws.comjmchemsci.com

Key expected vibrational frequencies include a sharp band for the N-H stretch of the indazole ring, a strong absorption for the carbonyl (C=O) group of the cyclohexanone ring, and bands corresponding to C-H stretching and bending in the aliphatic ring. amazonaws.comjmchemsci.com The presence of the aromatic-like indazole system would also be indicated by C=C and C=N stretching vibrations. amazonaws.com

Table 2: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
N-H (indazole)Stretching3400 - 3200
C-H (aliphatic)Stretching3000 - 2850
C=O (ketone)Stretching1715 - 1680
C=N (indazole)Stretching1650 - 1550
N-HBending1640 - 1550
C-BrStretching680 - 515

X-ray Crystallography for Definitive Structural Confirmation and Stereochemical Assignment

X-ray crystallography provides the most definitive and unambiguous evidence for the molecular structure of a compound. nih.gov This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise three-dimensional map of the electron density, revealing the exact spatial arrangement of atoms, bond lengths, and bond angles. nih.govmdpi.com

For this compound, a successful single-crystal X-ray diffraction study would confirm the connectivity of all atoms, the planarity of the indazole ring, and the conformation of the dihydrocyclohexanone ring. It would also provide detailed information on intermolecular interactions, such as hydrogen bonding, which dictate how the molecules are arranged in the crystal lattice. nih.govresearchgate.net While specific data for the title compound is not publicly available, the table below illustrates the typical parameters obtained from such an analysis, based on data from related heterocyclic structures. mdpi.comresearchgate.net

Table 3: Illustrative Crystal Data and Structure Refinement Parameters
ParameterExample Value
Empirical formulaC₇H₇BrN₂O
Formula weight215.05
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 5.9 Å, b = 11.0 Å, c = 14.8 Å α = 90°, β = 98.6°, γ = 90°
Volume (V)950 ų
Z (molecules per unit cell)4
Calculated density1.50 g/cm³

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the elemental composition of a pure organic compound. velp.com The most common method is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion gases (CO₂, H₂O, N₂) are quantitatively measured. mpg.deanalytik-jena.com

The experimentally determined mass percentages of carbon, hydrogen, and nitrogen are then compared to the theoretical values calculated from the compound's molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and confirms its empirical formula.

Table 4: Elemental Composition of this compound (C₇H₇BrN₂O)
ElementMassMolar Mass (g/mol)Calculated Percentage
Carbon (C)84.0812.01139.10%
Hydrogen (H)7.061.0083.28%
Bromine (Br)79.9079.90437.16%
Nitrogen (N)28.0114.00713.03%
Oxygen (O)16.0015.9997.44%
Total 215.05 100.00%

Derivatization and Complex Molecular Architecture Integration

Scaffold Modification and Functional Group Interconversions

The 1,5,6,7-tetrahydro-4H-indazol-4-one core is amenable to various modifications. The nitrogen atom of the pyrazole (B372694) ring is a primary site for derivatization through alkylation and acylation reactions. nih.gov For instance, treatment with various acyl chlorides (R-COCl) in the presence of a base like triethylamine (B128534) leads to the formation of N-acylated products. nih.gov Similarly, alkylation can be achieved, for example, by reacting the scaffold with reagents like 2-(iodomethyl)benzonitrile (B1376709) in the presence of potassium carbonate. nih.gov

The ketone at the C4 position and the bromine at the C5 position are also key functional groups for interconversion. The ketone's alpha-carbon (at C5) is reactive, and the bromine atom itself can be a leaving group or a site for further reactions. The presence of the bromine atom can also influence the reactivity of the adjacent ketone. Research on the unbrominated parent compound shows the ketone can undergo reductive amination to introduce an amino group at the C4 position. nih.gov Furthermore, studies on related tetrahydro-4H-indazol-4-ones have demonstrated that the C5 position can be further brominated to yield 5,5-dibromo derivatives. nih.gov

Table 1: Examples of Scaffold Modification Reactions
Starting MaterialReagentsProduct Type
1,5,6,7-Tetrahydro-4H-indazol-4-oneR-COCl, Et₃N, CH₂Cl₂N-Acylated indazolone
1,5,6,7-Tetrahydro-4H-indazol-4-one2-(Iodomethyl)benzonitrile, K₂CO₃, CH₃CNN-Alkylated indazolone
1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-oneNH₄OAc, NaBH₃CNC4-Amino derivative
5-Bromo-1,5,6,7-tetrahydro-4H-indazol-4-one[PhNMe₃][Br]₃5,5-Dibromo derivative

Conjugation Strategies with Other Chemical Entities (e.g., Carbohydrates)

Detailed search of scientific literature did not yield specific examples or established strategies for the direct conjugation of 5-bromo-6,7-dihydro-1H-indazol-4(5H)-one with carbohydrate moieties. This area of research appears to be highly specific and not extensively documented.

Design and Synthesis of Multi-Substituted Indazole Derivatives

The this compound scaffold is a key intermediate in the design and synthesis of multi-substituted heterocyclic compounds, particularly those with therapeutic potential. nih.gov Its utility is prominently featured in the creation of a class of potent and selective kinase inhibitors. nih.govresearchgate.net The synthesis of these complex molecules involves a multi-step process where the indazolone core is elaborated upon.

A key transformation is the construction of a fused quinazoline (B50416) ring, which starts by converting the ketone at C4 into a reactive enaminone. This is followed by a cyclization reaction that utilizes the bromine atom at C5. The resulting 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline core can then be further functionalized. For example, a chlorine atom introduced during the cyclization process can be substituted by a variety of aniline (B41778) derivatives through nucleophilic aromatic substitution, leading to a diverse library of multi-substituted final products. nih.gov This strategy allows for systematic variation of substituents to explore structure-activity relationships (SAR). nih.gov

Incorporation into Polycyclic and Fused Heterocyclic Systems

A significant application of this compound is its role as a precursor for building polycyclic and fused heterocyclic systems. nih.gov The most notable example is its incorporation into the tricyclic 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline framework. nih.govresearchgate.net

The synthesis pathway typically involves the following key steps:

N-Alkylation: The indazole nitrogen is first alkylated, for instance, with methyl iodide, to yield 1-methyl-5-bromo-6,7-dihydro-1H-indazol-4(5H)-one.

Enaminone Formation: The ketone at C4 is reacted with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form a vinylogous amide (enaminone) at the C5 position, displacing the bromine atom.

Cyclization: The enaminone intermediate is then treated with an amine in the presence of an acid catalyst (e.g., acetic acid). This triggers a cyclization and condensation reaction to form the fused pyrimidine (B1678525) ring, resulting in the 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline core.

This synthetic sequence effectively integrates the initial indazolone into a more complex, rigid, and planar fused system, which has been crucial in the development of selective CDK4/6 inhibitors. nih.gov

Table 2: Synthesis of a Fused Heterocyclic System
StepIntermediateReagents and ConditionsResulting Structure
1This compoundCH₃I, K₂CO₃, DMF1-Methyl-5-bromo-6,7-dihydro-1H-indazol-4(5H)-one
21-Methyl-5-bromo-6,7-dihydro-1H-indazol-4(5H)-oneDMF-DMA, Toluene, RefluxEnaminone intermediate
3Enaminone intermediateAr-NH₂, Acetic AcidFused 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline

Computational Chemistry and Theoretical Investigations of 5 Bromo 6,7 Dihydro 1h Indazol 4 5h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic environment of a molecule, which in turn governs its reactivity. For a substituted dihydroindazolone like 5-bromo-6,7-dihydro-1H-indazol-4(5H)-one, these methods can reveal the influence of the bromo and carbonyl functional groups on the indazole core.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of these studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. rsc.org A smaller energy gap suggests that a molecule is more polarizable and reactive. researchgate.net

For instance, in studies of other heterocyclic compounds, DFT calculations have been used to determine how different substituents affect the HOMO-LUMO gap and, consequently, the molecule's reactivity. nih.gov The distribution of HOMO and LUMO densities across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack. In the case of this compound, the bromine atom, the carbonyl group, and the nitrogen atoms of the pyrazole (B372694) ring would significantly influence the electronic distribution and reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. rsc.org This information is invaluable for predicting how the molecule will interact with other reagents.

Interactive Table: Frontier Molecular Orbital Energies of Substituted Heterocyclic Compounds This table presents representative data from computational studies on various heterocyclic derivatives to illustrate the impact of substitution on electronic properties.

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Picoline-Diazido-Pt(IV) Analog 1-6.91-3.922.99
Picoline-Diazido-Pt(IV) Analog 2-6.83-3.852.98
Quinazolinone Derivative 2-6.11-1.424.69
Quinazolinone Derivative 5-5.54-4.021.52

Density Functional Theory (DFT) Studies for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, including the identification of intermediates and transition states. nih.gov For this compound, DFT could be employed to model various reactions, such as nucleophilic substitution at the bromine-bearing carbon, or reactions involving the carbonyl group or the N-H bond of the pyrazole ring.

By calculating the potential energy surface of a reaction, researchers can determine the most favorable reaction pathway. This involves optimizing the geometries of reactants, products, and any intermediates, and locating the transition state structures that connect them. The energy barrier calculated for a transition state provides an estimate of the reaction rate. For example, DFT calculations on indazole derivatives have been used to study the mechanism of their addition to formaldehyde, providing a sound basis for experimental observations. nih.gov

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, offers insights into charge transfer interactions within the molecule, which can help to explain the stability of different intermediates and transition states. rsc.org

Conformational Analysis and Molecular Dynamics Simulations of Dihydroindazolone Derivatives

The three-dimensional structure and flexibility of a molecule are critical to its function, particularly in a biological context. Conformational analysis aims to identify the most stable arrangements of atoms (conformers) and the energy barriers between them. For a molecule like this compound, with its non-aromatic, partially saturated ring, multiple low-energy conformations are possible.

Computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-ones, which are structurally similar, have used methods ranging from semi-empirical to DFT to determine the most stable tautomeric and conformational forms. researchgate.net These calculations help to establish which structures are most likely to be present under experimental conditions.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.gov By simulating the motion of atoms and molecules, MD can explore the conformational landscape, identify stable and transient structures, and understand how the molecule interacts with its environment, such as a solvent or a biological receptor. Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's structure over the simulation, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) via Computational Methods

Computational methods have become increasingly reliable for predicting spectroscopic data, which can be invaluable for structure elucidation and verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent example.

The Gauge-Invariant Atomic Orbital (GIAO) method, typically used with DFT (e.g., at the B3LYP/6-311++G(d,p) level), is a common approach for calculating NMR chemical shifts. nih.gov These calculations provide theoretical absolute shieldings, which can then be converted to chemical shifts (δ) for comparison with experimental data. nih.gov Such studies on various indazole derivatives have shown excellent agreement between calculated and experimental ¹H and ¹³C NMR chemical shifts, aiding in the correct assignment of signals and even in distinguishing between different isomers. nih.govresearchgate.net For this compound, these calculations could predict the chemical shifts for all hydrogen and carbon atoms, taking into account the electronic effects of the bromine and carbonyl substituents and the stereochemistry of the dihydro ring.

Interactive Table: Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Nitro-Indazole Derivative This table is based on data from a study on (6-nitro-1H-indazol-1-yl)methanol to illustrate the accuracy of computational NMR predictions.

Carbon AtomCalculated δ (ppm)Experimental δ (ppm)
C3135.2135.5
C3a122.9123.6
C4121.9122.5
C5118.2118.5
C6143.1143.4
C7112.5112.3
C7a142.1142.7

Structure-Property Relationship Studies through Computational Approaches

Understanding the relationship between a molecule's structure and its physical, chemical, or biological properties is a central goal in chemistry. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies use computational methods to build mathematical models that correlate molecular descriptors with observed activities or properties. ej-chem.orgnih.gov

Molecular descriptors are numerical values that characterize the chemical structure of a molecule. They can be classified into several categories, including constitutional, topological, geometric, and quantum-chemical descriptors. For a series of dihydroindazolone derivatives, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition. This would involve calculating a range of descriptors for each molecule and then using statistical methods to find a correlation with the measured activity.

Such models can be highly predictive and are widely used in drug discovery to screen virtual libraries of compounds and prioritize candidates for synthesis and testing. nih.gov For this compound, descriptors such as its molecular weight, logP (lipophilicity), dipole moment, and HOMO/LUMO energies could be used in a QSAR model to predict its potential biological activities based on data from related compounds.

Interactive Table: Common Molecular Descriptors in QSAR/QSPR Studies

Descriptor TypeExamples
Constitutional Molecular Weight, Atom Count, Bond Count
Topological Connectivity Indices, Wiener Index
Geometric Molecular Surface Area, Molecular Volume
Quantum-Chemical HOMO/LUMO Energies, Dipole Moment, Atomic Charges

Applications in Advanced Chemical and Materials Science

Role as a Versatile Heterocyclic Building Block in Organic Synthesis

5-bromo-6,7-dihydro-1H-indazol-4(5H)-one is a valuable heterocyclic building block, primarily due to its fused bicyclic indazole core and the presence of reactive sites amenable to a variety of chemical transformations. The bromine atom, the ketone group, and the N-H group of the pyrazole (B372694) ring serve as handles for introducing molecular diversity and constructing more complex chemical architectures.

The core structure, 1,5,6,7-tetrahydro-4H-indazol-4-one, has been identified as a suitable scaffold for the synthesis of potent inhibitors of human neutrophil elastase (HNE), a key therapeutic target in inflammatory diseases. nih.gov This highlights the value of the dihydro-indazolone framework in medicinal chemistry for generating biologically active molecules. The bromine atom at the 5-position further enhances the synthetic utility of the molecule, making it a precursor for a range of derivatizations.

Key synthetic transformations involving this building block can include:

Palladium-catalyzed cross-coupling reactions: The bromo substituent is well-suited for Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of aryl, alkyl, and alkynyl groups. This versatility is crucial for creating libraries of compounds for drug discovery and other applications.

N-alkylation and N-arylation: The nitrogen atom in the pyrazole ring can be functionalized, which influences the electronic properties and biological activity of the resulting derivatives. nih.gov

Modification of the ketone group: The carbonyl functionality can undergo various reactions, such as reduction, olefination, or condensation, to introduce further complexity and functionality.

The strategic placement of these functional groups allows for sequential and controlled modifications, making this compound a highly adaptable intermediate in multi-step synthetic pathways.

Potential in Material Science Applications

The indazole moiety is increasingly being explored for its utility in materials science due to its rigid structure, electron-donating/accepting capabilities, and ability to participate in hydrogen bonding and metal coordination. While direct applications of this compound in these areas are still emerging, its structural features suggest significant potential.

Nitrogen-containing heterocyclic compounds, such as derivatives of carbazole (B46965) and imidazole (B134444), are widely used in the development of materials for OLEDs. mdpi.comresearchgate.net These materials often serve as hosts for phosphorescent emitters or as charge-transporting layers. The indazole core, being a bicyclic aromatic system, can provide the necessary thermal and morphological stability required for OLED devices. By functionalizing the this compound scaffold through cross-coupling reactions, it is conceivable to synthesize novel emitters or host materials with tailored electronic properties, such as tuning the HOMO/LUMO energy levels for efficient charge injection and transport. researchgate.net

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. escholarship.org The synthesis of COFs with indazole linkages has been demonstrated, showcasing a strategy that combines dynamic imine chemistry with Cadogan reaction to create irreversible indazole linkages. escholarship.orglbl.gov This approach opens the door for incorporating functionalized indazole units into COFs. This compound, after suitable modification (e.g., conversion to an amine or aldehyde derivative), could serve as a linker or node in COF synthesis. The resulting COFs could exhibit unique properties for applications in gas storage, separation, and catalysis, with the indazole unit contributing to the framework's stability and functionality. escholarship.orgtcichemicals.com

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. nih.gov Nitrogen-containing heterocycles, including imidazole and indazole derivatives, are excellent candidates for MOF linkers due to the coordinating ability of their nitrogen atoms. alfa-chemistry.comresearchgate.net Specifically, 1H-indazole-5-carboxylic acid has been successfully used to synthesize novel zinc-based MOFs with interesting luminescent properties. researchgate.net This demonstrates the suitability of the indazole core for constructing robust and functional MOFs. This compound could be chemically modified, for instance, by converting the bromo group into a carboxylic acid or another coordinating group, to be used as a linker in the assembly of new MOFs with potentially novel topologies and properties for applications in areas like chemical sensing and gas separation. nih.govresearchgate.net

Polymer semiconductors, which form the active layer in many organic electronic devices, are typically composed of conjugated backbones. researchgate.netnih.gov The design and synthesis of new donor-acceptor (D-A) polymers is a key area of research in this field. nih.govmdpi.com Heterocyclic units are frequently incorporated into these polymers to tune their electronic and physical properties. The indazole ring system, with its electron-rich nature, could function as a donor or acceptor unit depending on the substituents. This compound could be a valuable monomer for creating novel polymer semiconductors after appropriate derivatization to enable polymerization, for example, through Stille or Suzuki coupling reactions. The resulting polymers could find applications in organic field-effect transistors (OFETs) and organic solar cells.

General Utility in Chemical Research and Development Beyond Specific Applications

Beyond the specific applications in materials science and as a synthetic building block, this compound serves as a valuable research chemical. Its availability allows chemists to explore new synthetic methodologies and to investigate the structure-activity relationships of novel indazole-based compounds. The compound can be used as a starting material for the synthesis of molecular probes, fluorescent labels, and other research tools. Its utility as a pharmaceutical intermediate in the development of new therapeutic agents is a significant area of its application, where it acts as a scaffold to be elaborated into potential drug candidates. nih.govnbinno.com The presence of the bromine atom also allows for radiolabeling studies, which are crucial in drug development and diagnostics.

Q & A

Q. What statistical approaches are appropriate for analyzing dose-response relationships in pharmacological studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50. Bootstrap resampling (1000 iterations) quantifies confidence intervals. For non-linear responses, use Akaike’s Information Criterion (AIC) to select the best-fit model .

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